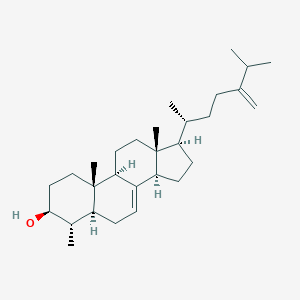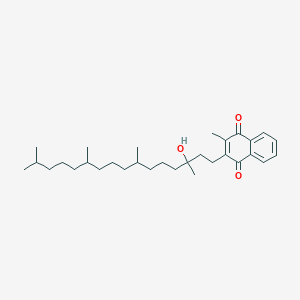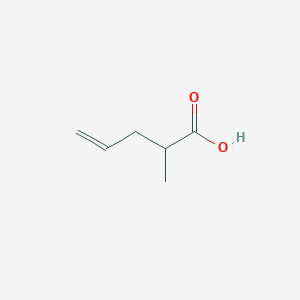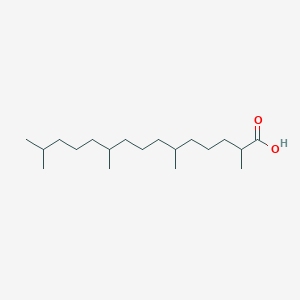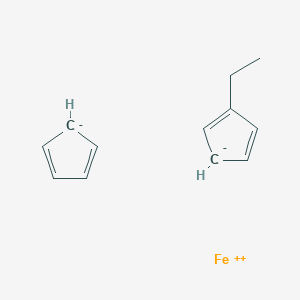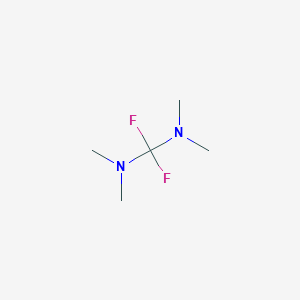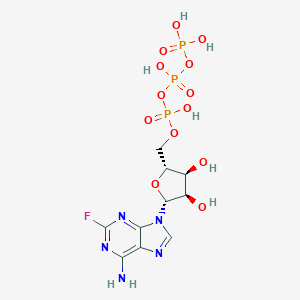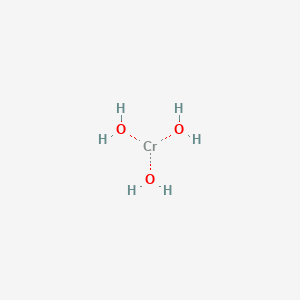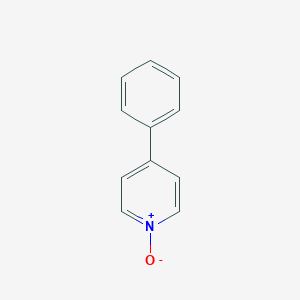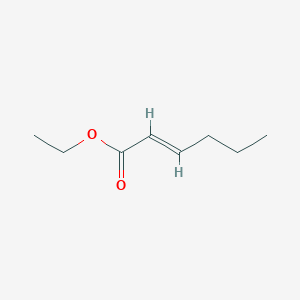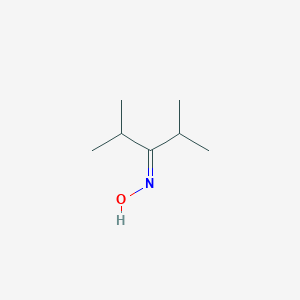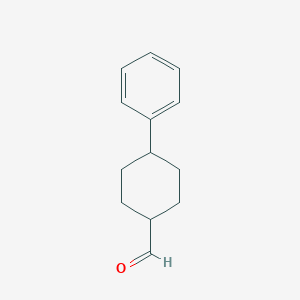![molecular formula C15H18F3NO3 B075351 butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate CAS No. 1550-95-4](/img/structure/B75351.png)
butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BTPP and is used in different laboratory experiments to study its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
BTPP acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in various physiological processes such as memory, learning, and muscle movement. By inhibiting the breakdown of acetylcholine, BTPP can enhance the activity of this neurotransmitter, leading to improved cognitive function and muscle control.
Biochemische Und Physiologische Effekte
BTPP has been shown to have various biochemical and physiological effects in laboratory experiments. It can improve cognitive function in animals and humans, leading to better memory and learning abilities. BTPP has also been shown to improve muscle control in animal models, making it a potential treatment for various neuromuscular disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BTPP in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and its mechanism of action is well understood. BTPP is also readily available and can be purchased from various chemical suppliers. However, there are also some limitations to its use. BTPP is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which means that its effects may not be long-lasting.
Zukünftige Richtungen
There are several future directions for research on BTPP. One area of interest is the development of new drugs based on the structure of BTPP. Researchers are also investigating the potential use of BTPP in the treatment of various neurological and neuromuscular disorders. Another area of interest is the development of more efficient synthesis methods for BTPP, which could make it more widely available for research purposes.
Conclusion
In conclusion, BTPP is a chemical compound that has been extensively studied for its potential applications in various fields of science. Its mechanism of action as an acetylcholinesterase inhibitor has been well established, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in laboratory experiments, BTPP remains a promising compound for future research and development.
Synthesemethoden
The synthesis of BTPP involves the reaction of butyl (2S)-3-phenyl-2-hydroxypropanoate with trifluoroacetic anhydride. The reaction takes place in the presence of a catalyst, and the product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
BTPP has been extensively studied for its potential applications in various fields of science. It has been used in the synthesis of novel compounds that have anti-cancer properties. BTPP has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
1550-95-4 |
|---|---|
Produktname |
butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
Molekularformel |
C15H18F3NO3 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C15H18F3NO3/c1-2-3-9-22-13(20)12(19-14(21)15(16,17)18)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,19,21)/t12-/m0/s1 |
InChI-Schlüssel |
APGGCCFPMAPWKS-LBPRGKRZSA-N |
Isomerische SMILES |
CCCCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(F)(F)F |
SMILES |
CCCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F |
Kanonische SMILES |
CCCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



